molecular formula C25H21NO3S B7755798 2-[(4,5-Diphenyl-1,3-oxazol-2-yl)sulfanyl]-1-(4-methoxy-3-methylphenyl)ethanone

2-[(4,5-Diphenyl-1,3-oxazol-2-yl)sulfanyl]-1-(4-methoxy-3-methylphenyl)ethanone

Cat. No.: B7755798
M. Wt: 415.5 g/mol
InChI Key: MDGAYZILJVNQRA-UHFFFAOYSA-N
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Description

2-[(4,5-Diphenyl-1,3-oxazol-2-yl)sulfanyl]-1-(4-methoxy-3-methylphenyl)ethanone is a complex organic compound that features a unique combination of functional groups, including an oxazole ring, a sulfanyl group, and a methoxy-substituted phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4,5-Diphenyl-1,3-oxazol-2-yl)sulfanyl]-1-(4-methoxy-3-methylphenyl)ethanone typically involves multi-step organic reactionsSpecific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings but optimized for efficiency and cost-effectiveness. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

2-[(4,5-Diphenyl-1,3-oxazol-2-yl)sulfanyl]-1-(4-methoxy-3-methylphenyl)ethanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions on the phenyl rings can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

2-[(4,5-Diphenyl-1,3-oxazol-2-yl)sulfanyl]-1-(4-methoxy-3-methylphenyl)ethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(4,5-Diphenyl-1,3-oxazol-2-yl)sulfanyl]-1-(4-methoxy-3-methylphenyl)ethanone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The oxazole ring and sulfanyl group play crucial roles in these interactions, influencing the compound’s affinity and specificity for its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(4,5-Diphenyl-1,3-oxazol-2-yl)sulfanyl]-1-(4-methoxy-3-methylphenyl)ethanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

2-[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanyl]-1-(4-methoxy-3-methylphenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21NO3S/c1-17-15-20(13-14-22(17)28-2)21(27)16-30-25-26-23(18-9-5-3-6-10-18)24(29-25)19-11-7-4-8-12-19/h3-15H,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDGAYZILJVNQRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)CSC2=NC(=C(O2)C3=CC=CC=C3)C4=CC=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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